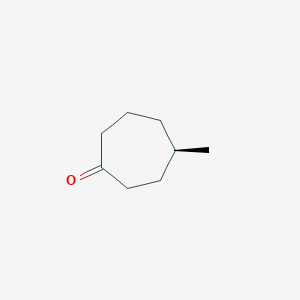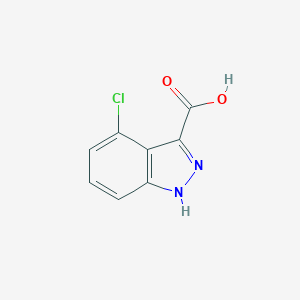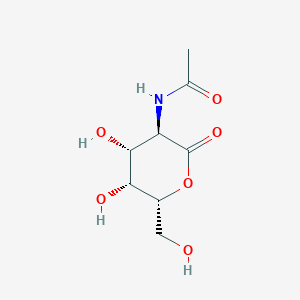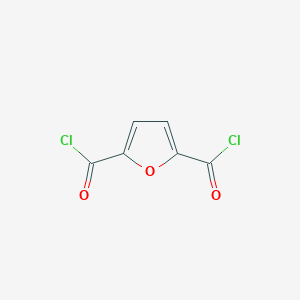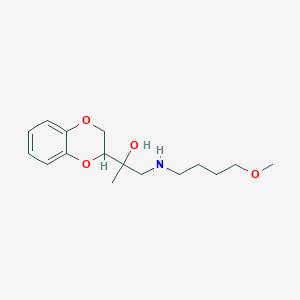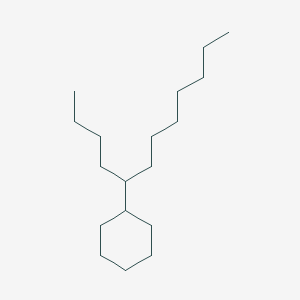
(1-Butyloctyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Butyloctyl)cyclohexane is a chemical compound that belongs to the class of cyclohexanes. It is synthesized through a specific method and has various scientific research applications.
Wirkmechanismus
The mechanism of action of ((1-Butyloctyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with cell membranes and alter their properties. This can lead to changes in cellular processes and functions.
Biochemische Und Physiologische Effekte
((1-Butyloctyl)cyclohexane)cyclohexane has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can be attributed to its ability to modulate the immune response. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((1-Butyloctyl)cyclohexane)cyclohexane in lab experiments is its low volatility and high thermal stability. This makes it a suitable solvent for reactions that require high temperatures. Additionally, it has a high boiling point, which makes it useful in distillation processes.
One limitation of using ((1-Butyloctyl)cyclohexane)cyclohexane in lab experiments is its relatively high cost compared to other solvents. Additionally, it may not be suitable for certain reactions due to its specific properties.
Zukünftige Richtungen
There are several future directions for the research and development of ((1-Butyloctyl)cyclohexane)cyclohexane. One direction is to investigate its potential as a drug delivery system. Its ability to interact with cell membranes could make it a suitable carrier for drugs that target specific cells or tissues.
Another direction is to explore its potential as a lubricant additive in the automotive industry. Its low volatility and high thermal stability make it a promising candidate for this application.
Finally, further research could be conducted to better understand its mechanism of action and its potential applications in various fields, including materials science and biotechnology.
Conclusion:
((1-Butyloctyl)cyclohexane)cyclohexane is a chemical compound with various scientific research applications. It is synthesized through a specific method and has been shown to have anti-inflammatory and antioxidant properties. Its low volatility and high thermal stability make it a useful solvent in lab experiments, but its relatively high cost and specific properties may limit its use in certain reactions. There are several future directions for the research and development of ((1-Butyloctyl)cyclohexane)cyclohexane, including drug delivery, lubricant additives, and materials science.
Synthesemethoden
((1-Butyloctyl)cyclohexane)cyclohexane is synthesized through the reaction of cyclohexene and 1-butanol in the presence of a catalyst. The reaction takes place at high temperatures and pressure, and the resulting product is purified through distillation. The yield of the product is high, and the process is relatively simple.
Wissenschaftliche Forschungsanwendungen
((1-Butyloctyl)cyclohexane)cyclohexane has various scientific research applications. It is used as a solvent in organic synthesis, and it is also used as a lubricant additive due to its low volatility and high thermal stability. Additionally, it is used in the production of plastics, resins, and adhesives.
Eigenschaften
CAS-Nummer |
13151-85-4 |
|---|---|
Produktname |
(1-Butyloctyl)cyclohexane |
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
dodecan-5-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-7-8-10-14-17(13-6-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
KBVIBWSEPXLFGZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCC(CCCC)C1CCCCC1 |
Synonyme |
(1-Butyloctyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



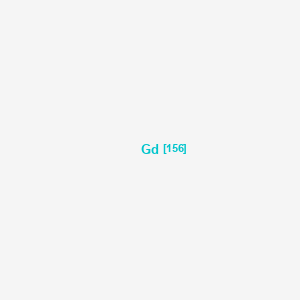
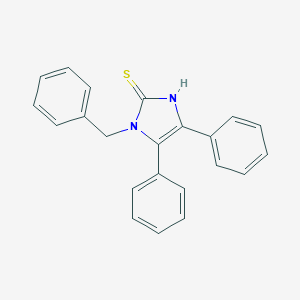
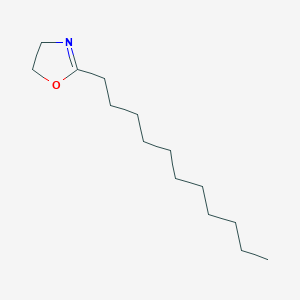
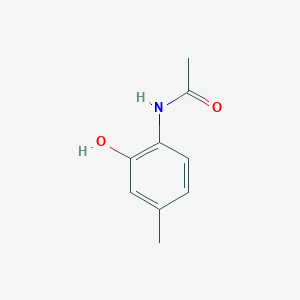
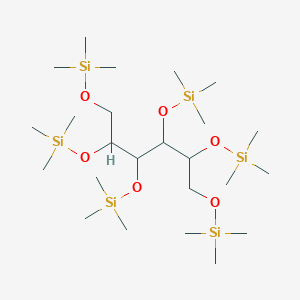
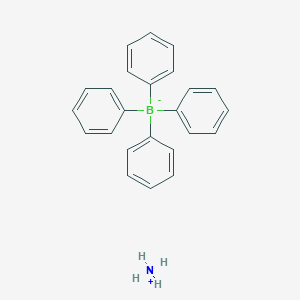
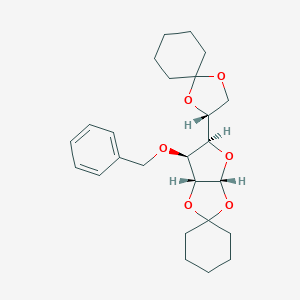
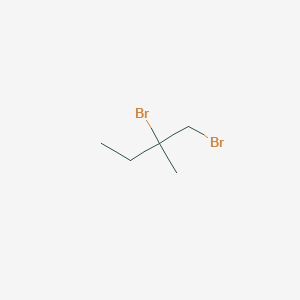
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)
